Oxomemazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPVLDZQVPLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023405 | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-50-7, 174508-13-5, 174508-14-6 | |
| Record name | (±)-Oxomemazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxomemazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxomemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOMEMAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxomemazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action and Molecular Pharmacology of Oxomemazine
Histamine (B1213489) H1 Receptor Antagonism
Oxomemazine (B1678065) functions as a first-generation phenothiazine (B1677639) H1-antihistamine. smpdb.capathbank.org It interferes with the action of histamine at the H1 receptor, which is a Gq-protein-coupled receptor found in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system. ontosight.aiinfogalactic.com By blocking these receptors, this compound reduces the effects triggered by histamine binding. patsnap.comontosight.ai
Receptor Binding Kinetics and Affinity Profiling
Intracellular Signaling Pathway Modulation, including NF-κB, Phospholipase C, and Phosphatidylinositol (PIP2) Pathways
The histamine H1 receptor is coupled to the Gq protein, which, upon activation by histamine, triggers the activation of phospholipase C and the phosphatidylinositol (PIP2) signaling pathway. ontosight.aiinfogalactic.com This cascade of events can lead to various cellular responses, including the promotion of NF-κB expression, a transcription factor involved in regulating inflammatory processes. smpdb.capathbank.orginfogalactic.com H1-antihistamines, such as this compound, have been shown to attenuate NF-κB expression and mitigate certain inflammatory processes in associated cells by interfering with this signaling pathway. smpdb.capathbank.orginfogalactic.com Reducing the activity of NF-κB through the phospholipase C and PIP2 pathways decreases antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.capathbank.org
Influence on Mast Cell Stability and Histamine Release Mechanisms
Lowering intracellular calcium ion concentration contributes to increased mast cell stability, which in turn reduces further histamine release. smpdb.capathbank.org Mast cell stabilizers are known to block mast cell degranulation, preventing the release of histamine and related mediators. wikipedia.orgnih.gov One proposed mechanism for mast cell stabilization is the blocking of IgE-regulated calcium channels, as intracellular calcium is essential for the fusion of histamine vesicles to the cell membrane and subsequent degranulation. wikipedia.org this compound's action in lowering calcium ion concentration is consistent with a mast cell stabilizing effect, thereby reducing histamine release. smpdb.capathbank.orgvulcanchem.com
Muscarinic Receptor Interactions and Anticholinergic Activity
This compound also exhibits anticholinergic activity through its interactions with muscarinic receptors. medchemexpress.compatsnap.commedchemexpress.comcymitquimica.combenchchem.com Anticholinergic drugs, or muscarinic receptor antagonists, block the action of acetylcholine (B1216132) at muscarinic receptors. mdpi.com
Selective Antagonism of Muscarinic M1 Receptors and Ligand Binding Characterization
This compound is described as a selective antagonist for the muscarinic M1 receptor. medchemexpress.commedchemexpress.comtargetmol.combenchchem.com Studies in rat cerebral microsomes have investigated the binding characteristics of this compound to muscarinic receptors to evaluate its selectivity for subtypes. nih.govdbpia.co.krkoreascience.krkoreascience.kr These studies identified two receptor subtypes with differing affinities for this compound. nih.govdbpia.co.krkoreascience.kr
Comparative Affinity for Muscarinic Receptor Subtypes (e.g., M1 vs. M2)
This compound demonstrates a notable difference in affinity for different muscarinic receptor subtypes. It shows approximately a 20-fold difference in affinity between high-affinity sites (identified as M1 receptors) and low-affinity sites (identified as M2 receptors in some studies or another site different from M1, M2, and M3 in others). medchemexpress.commedchemexpress.comtargetmol.combenchchem.comnih.govdbpia.co.kr Specifically, the reported Ki value for M1 receptors is 84 nM, while the Ki value for M2 receptors is 1.65 μM. medchemexpress.commedchemexpress.comtargetmol.combenchchem.com This indicates a significantly higher affinity for M1 receptors compared to M2 receptors. medchemexpress.commedchemexpress.comtargetmol.combenchchem.comnih.govdbpia.co.kr Comparative binding studies in rat cerebral microsomes showed that this compound had a 10-fold higher affinity at M1 receptors than at M3 receptors. nih.govkoreascience.kr
Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Fold Selectivity (vs. M2) |
| M1 | 84 | ~20 |
| M2 | 1650 | 1 |
Note: Data primarily derived from studies in rat cerebral microsomes. medchemexpress.commedchemexpress.comtargetmol.combenchchem.comnih.govdbpia.co.kr
Central Nervous System (CNS) Pharmacodynamics
This compound's effects on the central nervous system contribute significantly to its therapeutic properties, particularly its sedative and antitussive actions. patsnap.compatsnap.com
Sedative Properties: Investigations into Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506), Acetylcholine)
The sedative properties of this compound are primarily attributed to its antagonistic action on central histamine H1 receptors. patsnap.com However, interactions with other neurotransmitter systems, such as serotonin and acetylcholine, may also be involved. patsnap.com Blocking central serotonin and acetylcholine receptors has been linked to a sedative effect. researchgate.net this compound has demonstrated anticholinergic effects, which could contribute to its sedative profile. mims.compipelinepharma.combenchchem.com It is also noted to have pronounced antimuscarinic activity and acts as a selective antagonist of muscarinic M1 receptors, showing higher affinity for M1 receptors compared to M2 receptors. targetmol.com
Modulation of the Brainstem Cough Reflex Pathway
This compound exhibits a significant antitussive effect, believed to involve its influence on the central nervous system, specifically targeting the cough reflex pathway in the brainstem. patsnap.com By modulating the neural circuits that control coughing, this compound helps to reduce the frequency and intensity of coughs. patsnap.com The cough reflex is a vital protective mechanism, with inputs conveyed to the caudal nucleus tractus solitarii (cNTS) in the brainstem, which then projects to the brainstem respiratory network to generate the cough motor pattern. nih.gov Modulation of this pathway can occur at various levels, including the brainstem. amegroups.org Studies suggest that inhibition and disinhibition are prominent regulatory mechanisms of this reflex, with the cNTS and the caudal ventral respiratory group (cVRG) being essential in generating the cough motor pattern. nih.gov While the precise details of this compound's interaction with specific brainstem nuclei require further detailed investigation, its known influence on this pathway contributes to its cough-suppressing action. patsnap.com
Preclinical Research on Oxomemazine
In Vitro Pharmacological Characterization
In vitro studies are fundamental in the early stages of preclinical research, allowing for the investigation of a compound's effects on biological targets and processes at the cellular or molecular level. ppd.comcreative-biolabs.comnews-medical.net
Cell-Based Assays for Receptor Antagonist Activity
Oxomemazine (B1678065) is characterized as a phenothiazine-based compound exhibiting potent histamine (B1213489) H₁-receptor antagonist activity. medchemexpress.comtargetmol.compatsnap.com Furthermore, it demonstrates pronounced antimuscarinic properties, acting as a selective antagonist for muscarinic M₁ receptors. medchemexpress.comtargetmol.combenchchem.com Studies utilizing competitive radioligand binding assays in transfected cell lines have determined the affinity of this compound for these receptors. benchchem.com It displays a high affinity for M₁ receptors with a reported Ki value of 84 nM, showing approximately 20-fold selectivity over M₂ receptors, which have a reported Ki value of 1.65 µM. medchemexpress.comtargetmol.combenchchem.com Cell-based antagonist assays are crucial tools for identifying and characterizing compounds that inhibit cellular responses mediated by specific receptors, providing valuable insights into ligand-receptor interactions and downstream signaling pathways. creative-biolabs.com
Functional Assays for Anti-inflammatory and Antitussive Properties
Exploration of Potential Novel Biological Activities (e.g., Antibacterial, Antifungal, Antitumor)
Beyond its established antihistaminic and anticholinergic activities, preclinical research has explored other potential biological effects of this compound. Early studies from the 1950s reported antibacterial effects against Haemophilus pertussis (now classified as Bordetella pertussis). nih.gov More recent in vitro investigations into the activity of phenothiazine (B1677639) derivatives, including this compound, against multidrug-resistant cancer cell lines have been conducted. One study examined the ability of these compounds to inhibit the transport activity of P-glycoprotein in resistant mouse lymphoma and COLO 320 cells. iiarjournals.org this compound was found to modulate the intracellular accumulation of drugs in these cell lines; however, it also exhibited additional cytotoxic effects. iiarjournals.org The combination of phenamidine (B89759) and this compound has shown high in vitro activity against Babesia divergens isolates. nih.gov
In Vivo Animal Model Studies
In vivo studies are essential for evaluating the pharmacological effects of a compound within a living system, providing insights into its efficacy and interactions in a more complex biological environment. ppd.comcreative-biolabs.comnews-medical.net These studies are crucial for assessing potential therapeutic benefits before human trials. ppd.comangelinipharma.com
Selection and Justification of Animal Models for Specific Pharmacological Endpoint Assessment
Establishment of Pharmacological Dose-Response Relationships
Establishing pharmacological dose-response relationships in animal models is a key aspect of preclinical research to determine the range of doses that produce a therapeutic effect and to understand the relationship between the dose administered and the magnitude of the response. ppd.comfda.gov For this compound, an in vivo study in guinea pigs demonstrated a protective effect against anaphylactic microshock at intramuscular doses of 5-10 μg/kg. medchemexpress.com However, for its antitussive effects, published dose-response studies in animal models appear to be limited. nih.govresearchgate.net General preclinical practices involve testing a range of doses to identify the minimum effective dose, the maximum tolerated dose, and the relationship between dose and observed pharmacological effects. ppd.comfda.gov
Safety Pharmacology Assessments
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure and dose. Core battery studies typically assess effects on the central nervous system (CNS), respiratory, and cardiovascular systems.
Core Battery Studies: CNS, Respiratory, and Cardiovascular Systems
This compound belongs to the phenothiazine chemical class, which are known to possess sedative and anticholinergic properties that can affect the central nervous system. wikipedia.org, Phenothiazines may also potentially cause respiratory depression in susceptible individuals. Regarding the cardiovascular system, phenothiazines can induce tachycardia and hypotensive effects, and there is a potential for cardiac arrhythmias, including atrial arrhythmia, atrio-ventricular (A-V) block, ventricular tachycardia, and ventricular fibrillation, which may be related to dosage.,, However, specific detailed preclinical study results for this compound's effects in core battery assessments on the CNS, respiratory, and cardiovascular systems were not found in the provided search snippets.
In Vitro hERG Channel Assays
Assessment of a drug's potential to block the human ether-a-go-go-related gene (hERG) potassium channel is a standard part of preclinical safety pharmacology, as hERG channel blockade is a known mechanism for drug-induced QT prolongation and potential TdP. wikipedia.org, iiab.me In a review examining the arrhythmogenic potential of various drugs, this compound was listed with "No evidence available" regarding hERG/IKr assays providing IC50 data in that specific review context. wikipedia.org While hERG assays are a common preclinical test, specific in vitro hERG channel assay results, such as IC50 values, for this compound were not detailed in the available information.
Tier 2 Safety Pharmacology Investigations
Information regarding specific Tier 2 safety pharmacology investigations conducted for this compound was not found in the reviewed search results. Tier 2 studies are typically conducted when findings from core battery studies or other information suggest a potential for adverse effects requiring further investigation.
Preclinical Toxicity Studies
Preclinical toxicity studies are designed to evaluate the potential for a substance to cause harm to living organisms before it is tested in humans. These studies include assessments of acute and subchronic toxicity, as well as other types of toxicity like genotoxicity, carcinogenicity, and reproductive toxicity.
Acute and Subchronic Toxicity Evaluations
A review of genotoxicity and carcinogenicity studies on marketed antihistamines listed this compound as one of the drugs examined. wikipedia.org While this indicates that some toxicity testing has been performed for this compound, the specific results of acute and subchronic toxicity evaluations were not provided in the available search snippets. In the context of pregnancy, it has been noted that there are no reliable data on teratogenesis in animals for this compound, and insufficient relevant data to assess a possible malformative or fetotoxic effect when administered during pregnancy. This relates to reproductive toxicity, a component of preclinical toxicity assessment.
Genetic Toxicity and Carcinogenicity Assessments
A review of genotoxicity and carcinogenicity studies on marketed antihistamines included this compound (CAS 3689-50-7). Out of 70 drugs examined in this review, 29 had at least one genotoxicity and/or carcinogenicity test result. Of these 29 drugs, 12 tested positive in at least one genotoxicity assay, six in at least one carcinogenicity assay, and four showed positive results in both types of assays. The review indicates that this compound was among the drugs examined for genotoxicity and carcinogenicity. However, the specific outcomes for this compound in these assays are not detailed in the provided snippets.
Developmental and Reproductive Toxicity Studies
Information regarding the developmental and reproductive toxicity of this compound is limited. There is insufficient data available to fully evaluate the potential for malformation and fetal-toxic effects of this compound during pregnancy. While there is no clear evidence of malformations detected in animal studies with this compound, rare cases of digestive functional problems have been reported in newborns whose mothers were prescribed strong doses of
Clinical Research on Oxomemazine
Clinical Efficacy Studies
Clinical research on oxomemazine (B1678065), particularly concerning its efficacy in cough treatment, reveals a notable lack of high-quality evidence.
Recent systematic reviews have aimed to evaluate the clinical efficacy of this compound in cough treatment. One such systematic review and meta-analysis, which searched major databases including Medline, Cochrane Central Register of Controlled Trials, and Embase for randomized controlled trials (RCTs), concluded that there is no evidence of clinical efficacy of this compound in cough. researchgate.netnih.govjle.com The review highlighted the uncertainty surrounding the clinical efficacy of this compound despite its common use for symptomatic cough treatment. researchgate.netnih.govjle.compatsnap.com Due to the lack of RCTs at a low risk of bias, a meta-analysis could not be conducted as per the predefined protocol. researchgate.netnih.govjle.com
An analysis of existing clinical trials on this compound reveals significant methodological limitations. Notably, there are no published placebo-controlled, double-blind studies specifically supporting the use of this compound in cough. nih.govbmj.com
Furthermore, an uncontrolled study involving 46 infants under the age of two described the treatment progress as "good" in half of the participants. nih.govbmj.com However, the uncontrolled nature of this study severely limits the reliability and generalizability of its findings.
Systematic reviews consistently emphasize the absence of robust clinical evidence when comparing this compound to either placebo or other active treatments. benchchem.com Methodological shortcomings in existing studies include trial designs that are often not rigorous, the use of small participant numbers, inclusion of patients with diverse underlying conditions, and the assessment of symptoms without validated methodologies. nih.gov A systematic review specifically noted that none of the identified RCTs were deemed to be at a low risk of bias, which precluded the performance of a meta-analysis. researchgate.netnih.govjle.com An identified cross-sectional study involving antihistamine use, including this compound, was described as a pilot study with a short duration and limited outcomes, further constrained by the absence of a sample size calculation and potential for biased self-reporting. nih.gov
A significant gap exists in the availability of high-quality evidence regarding the efficacy of this compound in cough treatment. Systematic reviews explicitly state a lack of evidence for the clinical efficacy of this compound in this indication. researchgate.netnih.govjle.com The absence of high-quality randomized controlled trials (RCTs) demonstrating its efficacy has been clearly identified. benchchem.com A key finding from a recent systematic review is that no RCTs met the criteria for a low risk of bias, preventing a comprehensive meta-analysis. researchgate.netnih.govjle.com This underscores the critical need for more rigorous research in this area.
Based on the identified limitations and evidence gaps, systematic reviews and experts underscore the necessity for conducting further well-designed clinical trials to definitively inform the clinical utility of this compound. researchgate.netnih.govjle.com There is a clear call for higher quality evidence to establish the effectiveness of treatments for acute cough, which directly applies to this compound. researchgate.net Rigorous clinical trials are essential to properly establish the role of this compound within the therapeutic landscape. benchchem.com Future studies should be properly designed and sufficiently powered to detect a true treatment effect if one exists. cikd.ca The adoption of modern, validated methodologies for assessing antitussive efficacy, such as objective cough counting, which is considered a "gold standard," is recommended for future trial designs. nih.govresearchgate.net
Clinical Trial Phases and Objectives
Phase II Studies: Efficacy Evaluation in Defined Patient Cohorts
Phase II clinical trials are typically designed to evaluate the effectiveness of a drug for a particular indication in a defined patient population and to determine appropriate dosage levels wikipedia.orguc.edu. For this compound, detailed results from studies explicitly labeled as Phase II trials with comprehensive efficacy evaluations in specific patient cohorts are not extensively reported in the readily available literature.
One comparative study, which could be considered in the context of efficacy evaluation in a defined cohort, investigated this compound combined with guaifenesin (B1672422) against clobutinol (B83508) in 130 adult patients aged 18 to 70 years presenting with acute dry cough of infectious origin nih.govresearchgate.net. This multicenter, randomized, single-blind study assessed the evolution of cough intensity using a Visual Analog Scale (VAS) over a 5-day therapy period nih.govresearchgate.net.
| Treatment Group | Baseline Cough Intensity (VAS, cm) | Mean Reduction in Cough Intensity (VAS, cm) at Day 5 |
| This compound + Guaifenesin (T) | Not specified in snippet | -5.2 ± 2.3 |
| Clobutinol (S) | Not specified in snippet | -4.3 ± 2.3 |
The study reported a greater reduction in cough intensity with the this compound combination compared to clobutinol, with statistical significance observed at various time points during the 5-day treatment period (p-values ranging from 0.02 to 0.05) nih.govresearchgate.net. The frequency of cough disappearance before the end of the study was also reported to be significantly greater for the this compound group (46%) compared to the clobutinol group (29%) (p = 0.05) nih.gov. However, a systematic review noted that there are no published placebo-controlled, double-blind studies supporting the use of this compound in cough, and highlighted that no randomized controlled trials included in their review were at low risk of bias nih.govresearchgate.netnih.govresearchgate.net. This suggests that while comparative studies exist, robust evidence from trials specifically designed and reported as confirmatory Phase II studies with stringent methodology may be limited.
Phase III Trials: Confirmatory Efficacy and Safety Data Collection
One record mentions a completed Phase 3 clinical trial (NCT01257243) evaluating a fixed-dose combination of this compound, guaifenesin, and potassium iodate (B108269) compared to guaifenesin monotherapy for acute cough treatment patsnap.com. However, the results of this trial, including detailed efficacy endpoints and comprehensive safety data collected, are not provided in the search snippets.
Systematic reviews evaluating the clinical efficacy of this compound in cough have concluded that there is a lack of robust evidence from randomized controlled trials to support its efficacy, underscoring the need for further well-designed clinical trials researchgate.netnih.govresearchgate.net. This suggests that comprehensive confirmatory efficacy and safety data typically gathered in Phase III trials may be limited or not publicly accessible in detail for this compound as a standalone compound.
Pharmacogenomic Considerations in this compound Response
Pharmacogenomics explores the influence of genetic variations on drug response, including metabolism, efficacy, and the likelihood of adverse effects ata-journal.orgnih.govsmpdb.ca. While specific pharmacogenomic studies on this compound are not detailed in the search results, general principles of pharmacogenomics related to drug metabolism and receptor interactions can be considered in the context of this compound's known properties.
Genetic Polymorphisms Influencing Drug Metabolism and Receptor Interactions
This compound is metabolized in the liver researchgate.net. Drug metabolism is primarily carried out by enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily wikipedia.orgmdpi.commdpi.com. CYP enzymes, such as CYP2D6 and CYP3A4, are known to exhibit significant genetic polymorphisms that can lead to inter-individual variability in drug metabolism rates wikipedia.orgnih.govresearchgate.netnih.govwikipedia.orgeuropa.eumedsafe.govt.nzgoogle.comscience.govtevapharm.comzu.edu.pksigmaaldrich.comontosight.ai. These polymorphisms can affect enzyme activity, potentially influencing the exposure to the parent drug and its metabolites smpdb.cawikipedia.orgtargetmol.com. While the specific CYP enzymes responsible for this compound metabolism are not explicitly identified in the provided information, it is plausible that polymorphic CYP enzymes could play a role in its metabolic fate.
In addition to metabolism, genetic polymorphisms can also influence drug receptors, altering their expression or function, which can impact a drug's pharmacodynamic effects smpdb.cawikipedia.orgeuropa.eutargetmol.comkoreascience.kr. This compound is known to act as a histamine (B1213489) H1 receptor antagonist and exhibits selective antagonism for muscarinic M1 receptors smpdb.caontosight.aitargetmol.comkoreascience.krnih.govmedchemexpress.com. Genetic variations in the genes encoding H1 receptors (HRH1) or muscarinic receptors (such as CHRM1 for M1 receptors or CHRM4 for M4 receptors, with mention of M2 receptor gene polymorphisms) could theoretically influence the binding or downstream signaling of this compound, potentially leading to variations in individual responses sigmaaldrich.comgenecards.orgfrontiersin.orgwikipedia.org. However, specific studies investigating the impact of genetic polymorphisms in HRH1 or muscarinic receptor genes on this compound's effects were not found in the search results.
Development of Pharmacogenomic Biomarkers for Response Prediction
Pharmacogenomic biomarkers are genetic or other molecular markers that can predict an individual's response to a drug ata-journal.orgnih.govsmpdb.ca. These biomarkers can be related to genes encoding drug-metabolizing enzymes, drug transporters, drug receptors, or proteins involved in drug targets or pathways nih.govtargetmol.compathbank.orgrevivapharma.com. The development of such biomarkers aims to personalize medicine by identifying individuals who are more likely to respond to a treatment, experience adverse effects, or require dose adjustments ata-journal.orgnih.govsmpdb.ca.
Pharmacokinetics and Metabolism of Oxomemazine
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The ADME properties of a drug dictate its systemic exposure over time and are essential for assessing its safety and efficacy. allucent.comnih.gov
In Vitro Metabolic Profiling and Interspecies Comparability
In vitro metabolism studies are valuable for predicting in vivo metabolic pathways and comparing metabolic profiles across different species, including humans and animal models used in preclinical research. shimadzu.com.cneuropa.eumdpi.com These studies help to identify potential metabolites and assess the relevance of toxicological data obtained from animal studies to humans. shimadzu.com.cneuropa.eu While in vitro systems can qualitatively reflect in vivo metabolism, predicting the exact quantitative profile can be challenging, and differences in metabolic rates and pathways can exist between species. europa.eumdpi.comfrontiersin.org
Specific details regarding the in vitro metabolic profiling of oxomemazine (B1678065) and its interspecies comparability were not extensively detailed in the search results. However, the general principles of such studies involve incubating the drug with liver microsomes or hepatocytes from various species and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). shimadzu.com.cneuropa.eumdpi.com Interspecies differences in drug metabolism can be influenced by variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 enzymes. shimadzu.com.cnfrontiersin.org
Investigations of Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4 Induction, CYP2D6 Inhibition)
The cytochrome P450 (CYP) enzyme system plays a primary role in the metabolism of many drugs, including biotransformation reactions that can lead to drug inactivation or the formation of active metabolites. genomind.comnih.govnih.govmdpi.com Interactions with CYP enzymes, either through inhibition or induction, can significantly alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions. nih.govmdpi.comfda.govoatext.com
While the search results mention that CYP enzymes, particularly CYP3A4 and CYP2D6, are frequently involved in drug metabolism and interactions, specific investigations into this compound's effects as an inducer or inhibitor of these enzymes were not prominently featured. nih.govmdpi.comfda.govoatext.com Some information suggests that tamsulosin (B1681236) can cause induction of hepatic microsomal enzymes, including CYP3A4 and CYP2D6, based on in vitro results. medicaments.gouv.fr General information on CYP interactions indicates that inhibitors can lead to increased plasma levels of co-administered drugs metabolized by the same enzyme, potentially causing toxicity, while inducers can decrease plasma levels, potentially leading to treatment failure. nih.gov
Role of P-glycoprotein and Other Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp), are integral membrane proteins that influence the absorption, distribution, metabolism, and excretion of drugs by mediating their transport across biological membranes. tg.org.auwikipedia.orgnih.govnih.gov P-gp is an efflux transporter that pumps substrates out of cells and is found in various tissues, including the intestine, liver, kidney, and the blood-brain barrier. tg.org.auwikipedia.orgnih.govnih.gov Its activity can affect drug bioavailability, tissue penetration, and elimination. tg.org.auwikipedia.org
The search results indicate that P-glycoprotein plays a significant role in drug transport and can be involved in drug-drug interactions. tg.org.auwikipedia.orgnih.govdrugbank.com While the specific interaction of this compound with P-glycoprotein was not detailed, the importance of this transporter in influencing drug disposition is well-established. tg.org.auwikipedia.orgnih.govnih.gov For instance, studies on other drugs have shown that P-gp can affect intestinal absorption and excretion into the gut lumen. tg.org.aunih.gov
Stereoselective Pharmacokinetics of this compound Enantiomers
This compound possesses a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-oxomemazine. tandfonline.comtandfonline.com Enantiomers can exhibit different pharmacokinetic profiles and pharmacological activities. dntb.gov.uaresearchgate.net
Enantiomeric Separation and Quantification in Biological Matrices
Analyzing the individual enantiomers of a chiral drug in biological matrices like plasma requires specific bioanalytical methods that can effectively separate and quantify each enantiomer. tandfonline.comtandfonline.comresearchgate.netnih.gov Normal-phase high-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for achieving enantiomeric separation. benchchem.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net
Studies have reported the development of ultra-fast LC (UFLC) and HPLC methods for the enantiomeric separation and quantification of this compound in rabbit plasma. tandfonline.comtandfonline.comnih.gov These methods utilize chiral columns, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) or amylose tris(5-chloro-2-methylphenylcarbamate), and specific mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers. benchchem.comtandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov Validation of these methods confirms their selectivity, precision, and accuracy for quantifying this compound enantiomers in biological samples. tandfonline.comtandfonline.comresearchgate.netnih.gov
Table: Enantiomeric Separation of this compound by UFLC tandfonline.comtandfonline.comnih.gov
| Enantiomer | Retention Time (min) |
| (R)-Oxomemazine | 9.511 |
| (S)-Oxomemazine | 10.712 |
| Internal Standard (Metronidazole) | 6.503 |
Validation parameters for these methods, such as linearity, precision (within-run and between-run relative standard deviation), and accuracy, have been reported, demonstrating their reliability for pharmacokinetic studies. tandfonline.comtandfonline.comnih.gov
Table: Validation Parameters for this compound Enantiomer Quantification in Rabbit Plasma tandfonline.comtandfonline.comnih.gov
| Parameter | (R)-Oxomemazine Range (%) | (S)-Oxomemazine Range (%) |
| Within-run Precision (% RSD) | 0.018 – 0.102 | 0.028 – 0.675 |
| Between-run Precision (% RSD) | 0.018 – 0.102 | 0.028 – 0.675 |
| Accuracy (%) | 95.971 – 99.720 | 97.199 – 103.921 |
| Extraction Recovery (%) | 70.021 – 79.697 | 70.021 – 79.697 |
Evaluation of Stereospecific Distribution and its Pharmacological Implications
Stereospecific distribution refers to the potential for different enantiomers of a chiral drug to distribute differently within the body's tissues and organs. This differential distribution can have implications for their pharmacological effects, as the concentration of each enantiomer at the site of action can vary.
Studies investigating the stereoselective pharmacokinetics of this compound in rabbit plasma concluded that the stereospecific distribution of this compound enantiomers does not change significantly. tandfonline.comresearchgate.netnih.gov This suggests that, at least in rabbits, both enantiomers distribute similarly within the body. While this finding provides insight into the distribution aspect, further research would be needed to fully understand the pharmacological implications of this observation and to determine if similar findings apply to humans.
Identification and Characterization of this compound Metabolites (e.g., this compound N-Oxide)
The metabolism of this compound is expected to be significant, producing various metabolites. moncoinsante.com One identified metabolite is this compound N-Oxide. nih.govimpurity.comsynzeal.compharmaffiliates.comsynzeal.com This compound is chemically known as 3-(5,5-Dioxido-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide. nih.govsynzeal.com Techniques such as liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS) are key tools for the identification and characterization of drug metabolites, enabling the determination of their chemical structure. sciex.com
Elucidation of Metabolic Pathways and Biotransformation Processes
Biotransformation is the process by which organisms modify chemical substances, primarily to facilitate their excretion. wikipedia.orgnih.govopenaccessjournals.com This process largely occurs in the liver, though extrahepatic tissues can also play a role. nih.gov Drug metabolism is broadly divided into Phase I, Phase II, and sometimes Phase III reactions. wikipedia.orgnih.gov
Phase I reactions typically involve the introduction of polar groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. wikipedia.orgnih.gov These reactions can result in metabolites that are more polar and potentially substrates for Phase II metabolism. nih.gov Phenothiazines are among the classes of drugs that undergo metabolism via the cytochrome P450 system. wikipedia.org
Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid, sulfate, or amino acids, resulting in more water-soluble and generally inactive compounds that are readily excreted. nih.gov
While specific detailed metabolic pathways for this compound were not extensively detailed in the search results, the general biotransformation processes for phenothiazines involve these Phase I and Phase II reactions. The formation of this compound N-Oxide suggests an oxidative pathway is involved in its metabolism. nih.govsynzeal.com
Safety Profile and Pharmacovigilance of Oxomemazine
Comprehensive Analysis of Adverse Event Profiles
An analysis of reported adverse events associated with oxomemazine (B1678065) reveals a spectrum of reactions, with varying incidence and severity.
Incidence and Spectrum of Reported Adverse Reactions
Adverse reactions commonly reported with this compound use are predominantly related to its effects on the central nervous system (CNS) and its anticholinergic activity. Drowsiness or sedation is a frequently encountered effect, often being more pronounced at the commencement of therapy. pharmaline.co.ilpatsnap.com Anticholinergic effects, including dry mouth, constipation, accommodation disorders, mydriasis, and a potential risk of urinary retention, have also been documented. mims.commims.combenchchem.compharmaline.co.ilpatsnap.commoncoinsante.commims.com
Other reported adverse effects encompass orthostatic hypotension, disturbances in balance, dizziness, diminished memory or concentration (particularly noted in elderly individuals), motor incoordination, and tremors. pharmaline.co.il Less frequently, paradoxical reactions such as excitement, agitation, nervousness, and insomnia may manifest. pharmaline.co.il
Hypersensitivity reactions, while infrequent, have been recorded and can include cutaneous manifestations such as erythema, eczema, pruritus, purpura, and urticaria. pharmaline.co.ilmoncoinsante.com More severe allergic responses, including angioedema and anaphylactic shock, are possible but occur rarely. pharmaline.co.ilmoncoinsante.com Photosensitization represents another potential adverse effect linked to phenothiazines, including this compound. pharmaline.co.ilmoncoinsante.comhellodoctor.com.phsoin-et-nature.com
Hematological abnormalities, such as leukopenia, neutropenia, thrombocytopenia, and in exceptional instances, agranulocytosis and hemolytic anemia, have been reported. pharmaline.co.il
While precise incidence rates from extensive studies were not consistently available for all reported adverse events within the scope of the search results, the information gathered delineates the expected range of reactions based on the drug's known pharmacological characteristics.
Characterization of Serious and Potentially Life-Threatening Adverse Events (e.g., CNS Depression, Cardiac Arrhythmias, Encephalopathy)
Serious adverse events associated with this compound often represent intensified manifestations of its pharmacological effects or occur in the context of overdose. Severe CNS depression, potentially progressing to impaired consciousness and coma, poses a significant risk, particularly in overdose scenarios. pharmaline.co.ilmoncoinsante.comnafdac.gov.nghealthline.com The sedative effects of this compound can be amplified by the concurrent use of other CNS depressants. mims.commims.combenchchem.comsmolecule.commoncoinsante.commims.compatsnap.comdrugs.com
Although not explicitly described as encephalopathy in the search findings, the reported potential for mental confusion and hallucinations, particularly in the elderly, suggests a risk of altered mental status that could be related to or contribute to encephalopathy in susceptible individuals or in situations of overdose. pharmaline.co.il Convulsions have also been reported, notably in the pediatric population, in cases of overdose. pharmaline.co.ilmoncoinsante.comnafdac.gov.ng
Other serious concerns include agranulocytosis, a severe reduction in white blood cells, which can heighten vulnerability to infections. pharmaline.co.ilmoncoinsante.com Despite its rarity, this constitutes a potentially life-threatening hematological adverse event.
Age-Specific Safety Concerns, particularly in Pediatric Populations
In children, there is an increased susceptibility to certain adverse effects, including convulsions in instances of overdose. pharmaline.co.ilmoncoinsante.comnafdac.gov.ng Paradoxical excitement, characterized by agitation, nervousness, and insomnia, can also occur, albeit less frequently, in children. pharmaline.co.ilnafdac.gov.ng
Elderly patients demonstrate increased susceptibility to orthostatic hypotension, vertigo, sedation, reduced memory or concentration, chronic constipation, and prostatic issues potentially leading to urinary retention. pharmaline.co.ilmoncoinsante.commoncoinsante.com
Drug-Drug Interactions (DDIs)
This compound is involved in various drug-drug interactions, which can be broadly categorized into pharmacokinetic and pharmacodynamic interactions.
Pharmacokinetic DDIs: Mechanisms of Enzyme Induction/Inhibition and Transporter Modulation
However, given its classification as a phenothiazine (B1677639) derivative, the metabolism of this compound and its potential to interact via cytochrome P450 enzymes or transporters would be relevant considerations, although specific data elucidating these mechanisms were not identified.
Pharmacodynamic DDIs: Characterization of Additive, Synergistic, and Antagonistic Effects
Pharmacodynamic interactions involving this compound primarily stem from its CNS depressant and anticholinergic properties.
Additive Effects:
CNS Depressants: The concomitant use of this compound with other CNS depressants, such as alcohol, barbiturates, benzodiazepines, hypnotics, opioid analgesics (including morphine derivatives and methadone), neuroleptics, tranquilizers, sedative antidepressants, central antihypertensive agents, baclofen, and thalidomide, can result in augmented sedation, drowsiness, and impaired alertness. mims.commims.combenchchem.comsmolecule.commoncoinsante.commims.comsoin-et-nature.compatsnap.comdrugs.commoncoinsante.com This additive effect can pose significant risks, particularly for individuals engaged in activities requiring mental acuity, such as operating machinery or driving. pharmaline.co.ilmoncoinsante.com
Anticholinergics: Concurrent administration of this compound with other substances possessing atropine-like properties, including tricyclic antidepressants, antiparkinsonian anticholinergics, atropinic antispasmodics, disopyramide, and neuroleptic phenothiazines, can exacerbate anticholinergic side effects such as urinary retention, constipation, and dry mouth. smolecule.compharmaline.co.ilmoncoinsante.commoncoinsante.com
Synergistic Effects:
Antagonistic Effects:
Dopaminergics: A reciprocal antagonism has been noted between dopaminergic agonists (excluding those used for Parkinson's disease), such as cabergoline (B1668192) and quinagolide, and phenothiazine neuroleptics like this compound, rendering these combinations inadvisable. pharmaline.co.ilmoncoinsante.commoncoinsante.com
Other Interactions:
Antihypertensives and Beta-blockers: An increased risk of hypotension, particularly orthostatic hypotension, can arise when this compound is used concurrently with antihypertensive medications, beta-blockers (with the exception of esmolol (B25661) and sotalol), beta-blockers specifically for heart failure (bisoprolol, carvedilol, metoprolol, nebivolol), and nitrated derivatives. moncoinsante.com This is likely attributable to additive hypotensive effects.
Gastrointestinal Topicals, Antacids, and Coal: The digestive absorption of phenothiazine neuroleptics, including this compound, can be diminished when taken simultaneously with gastrointestinal topicals, antacids, and coal. moncoinsante.com It is advisable to administer these medications with a time interval of at least 2 hours. moncoinsante.com
Based on the available information, the key pharmacodynamic interactions are summarized in the following table:
| Interacting Substance/Class | Effect with this compound | Characterization | Clinical Implication |
| Alcohol | Increased sedation | Additive | Reduced vigilance, danger when driving/operating machinery. moncoinsante.comsoin-et-nature.commoncoinsante.com |
| Other Sedative Medications (Barbiturates, Benzodiazepines, Hypnotics, Opioid Analgesics, etc.) | Increased sedation/CNS depression | Additive | Reduced vigilance, impaired coordination, potential for coma in overdose. mims.commims.combenchchem.comsmolecule.commoncoinsante.commims.comsoin-et-nature.compatsnap.comdrugs.commoncoinsante.com |
| Other Atropine-like Substances (Tricyclic Antidepressants, Anticholinergics, etc.) | Enhanced anticholinergic side effects (dry mouth, constipation, urinary retention) | Additive | Increased risk/severity of anticholinergic symptoms. smolecule.compharmaline.co.ilmoncoinsante.commoncoinsante.com |
| Sultopride (B1682713) | Heightened risk of ventricular rhythm disorders (torsade de pointes) | Potentially Synergistic | Increased risk of serious cardiac arrhythmias. moncoinsante.commoncoinsante.com |
| Dopaminergics (excluding Parkinson's, e.g., Cabergoline, Quinagolide) | Reciprocal antagonism | Antagonistic | Reduced effectiveness of both drugs, inadvisable combination. pharmaline.co.ilmoncoinsante.commoncoinsante.com |
| Antihypertensives, Beta-blockers, Nitrated Derivatives | Increased risk of hypotension (especially orthostatic) | Additive | Potential for dizziness, falls. moncoinsante.com |
| Gastrointestinal Topicals, Antacids, Coal | Decreased digestive absorption of this compound | Reduced Absorption | Potential reduction in this compound efficacy. moncoinsante.com |
This table provides a summary of the pharmacodynamic interactions based on the gathered search results.
Interactions with Central Nervous System Depressants (e.g., Alcohol, Barbiturates, Opioids)
Concomitant use of this compound with central nervous system (CNS) depressants, including alcohol, barbiturates, and opioids, can lead to a potentiation of sedative effects. patsnap.comtrungtamthuoc.commoncoinsante.commims.com This interaction may result in increased drowsiness, impaired coordination, and reduced vigilance. patsnap.commoncoinsante.com The combination carries a heightened risk of profound sedation, respiratory depression, coma, and potentially death, particularly when used with opioids and benzodiazepines. aap.orggithub.iodoctorabad.com It is advised to avoid alcoholic beverages and drugs containing alcohol during treatment with this compound. moncoinsante.comemessapharma.com Caution is necessary for patients who perform tasks requiring full alertness due to the increased sedative effects. patsnap.com
Interactions with Other Anticholinergic Agents
This compound possesses anticholinergic properties, and its co-administration with other anticholinergic drugs can result in additive anticholinergic side effects. patsnap.commoncoinsante.commims.com These effects may include dry mouth, blurred vision, and urinary retention. patsnap.commoncoinsante.com Other atropine-like substances, such as tricyclic antidepressants, antiparkinsonian anticholinergics, atropine (B194438) antispasmodics, disopyramide, and neuroleptic phenothiazines, can contribute to these additive effects. moncoinsante.com
Interactions with Adrenergic Agonists (e.g., Ephedrine, Epinephrine, Norepinephrine)
The therapeutic efficacy of adrenergic agonists such as ephedrine, epinephrine, and norepinephrine (B1679862) may be increased when used in combination with this compound. medtigo.comdrugbank.com While the precise mechanisms are complex, the antimuscarinic properties of some antihistamines, including phenothiazine derivatives like this compound, have been suggested to potentially increase the cardiovascular response to noradrenaline. tandfonline.com
Post-Marketing Surveillance and Pharmacovigilance Studies
Post-marketing surveillance and pharmacovigilance studies are crucial for identifying potential safety signals that may not have been apparent during clinical trials.
Identification of Rare Adverse Drug Reactions
Real-world data collection through post-marketing surveillance allows for the identification of rare adverse drug reactions (ADRs) that occur at frequencies too low to be detected in pre-approval studies. While detailed findings of specific large-scale pharmacovigilance studies for this compound were not extensively available in the search results, the importance of identifying rare ADRs is highlighted by reports such as a case of unexpected infant death associated with this compound use in children under two years, identified through toxicological analysis in a post-mortem investigation. trungtamthuoc.comuni.lu This underscores the value of ongoing monitoring to detect infrequent but serious adverse events.
Real-World Effectiveness and Safety Data Collection
Pharmacovigilance also involves the collection of real-world data on the effectiveness and safety of a compound in broader patient populations and under typical clinical practice conditions. This data complements controlled trial information by providing insights into the drug's performance and safety profile in diverse individuals with varying comorbidities and co-medications. While specific large-scale studies on this compound's real-world effectiveness and safety were not detailed in the provided search results, the general principles of pharmacovigilance involve gathering such data to build a comprehensive understanding of a drug's benefit-risk profile over its lifecycle.
Analytical Methodologies for Oxomemazine Research
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer simple, sensitive, and accurate approaches for the quantitative determination of Oxomemazine (B1678065), particularly in bulk and pharmaceutical formulations. researchgate.netresearchgate.net These methods often rely on the formation of colored ion-pair complexes that can be measured spectrophotometrically. researchgate.netresearchgate.nettandfonline.com
Principles of Ion-Pair Complex Formation and Solvent Extraction
The principle behind these spectrophotometric methods is the formation of a colored ion-pair complex between this compound, which acts as a basic cationic drug, and an anionic dye in a suitable buffer solution. researchgate.net This complex is then typically extracted into an organic solvent, such as chloroform (B151607) or dichloromethane (B109758), allowing for its spectrophotometric measurement at a specific wavelength where the complex exhibits maximum absorbance. researchgate.netresearchgate.net
Several acidic dyes have been successfully employed for ion-pair complex formation with this compound, including bromocresol green (BCG), Congo red (CR), methyl orange (MO), bromocresol purple (BCP), and bromophenol blue (BPB). researchgate.netresearchgate.nettandfonline.com The optimal pH of the buffer solution and the choice of extracting solvent are critical parameters that are optimized to ensure maximum color development and efficient extraction of the ion-pair complex. researchgate.netresearchgate.net For instance, methods using BCG, CR, and MO involved universal buffer solutions at pH 3.0, 5.5, and 3.5, respectively, with extraction into chloroform and measurement at 413 nm, 495 nm, and 484 nm. researchgate.nettandfonline.com Another set of methods utilizing BCG, BCP, and BPB employed acetate-HCl buffer at pH 3.6, 3.4, and 4.0, with extraction into dichloromethane and measurement at 405 nm for all three systems. researchgate.net The stoichiometric ratio of the ion-pair complexes can be established using methods like Job's method. scribd.com Studies have shown that the stability of the complex can vary depending on the dye used. tandfonline.com
Validation of Spectrophotometric Assays (Linearity, Precision, Accuracy)
Spectrophotometric methods for this compound determination are typically validated according to guidelines to ensure their reliability and suitability for intended use. Key validation parameters include linearity, precision, and accuracy. innovareacademics.inelementlabsolutions.com
Linearity is established by demonstrating a proportional relationship between the absorbance and the concentration of this compound over a defined range. For the methods using BCG, CR, and MO, linearity was observed in the concentration ranges of 2.0–18.0 µg/mL, 2.0–14.0 µg/mL, and 2.0–16.0 µg/mL, respectively. researchgate.nettandfonline.com Molar absorptivities were reported as 4.1 × 10⁴, 1.1 × 10⁴, and 3.5 × 10⁴ L mol⁻¹ cm⁻¹ for the BCG, CR, and MO methods. researchgate.nettandfonline.com The methods employing BCG, BCP, and BPB showed linearity in the ranges of 2.0–12 µg/mL, 2.0–13 µg/mL, and 2.0–14 µg/mL, with molar absorptivities of 3.2 × 10⁴, 3.7 × 10⁴, and 3.1 × 10⁴ L mol⁻¹ cm⁻¹, respectively. researchgate.net Correlation coefficients are calculated to assess the strength of the linear relationship. researchgate.netresearchgate.nettandfonline.com
Precision, which refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. innovareacademics.inelementlabsolutions.com Accuracy, the closeness of agreement between the obtained value and the true value, is typically assessed through recovery studies by analyzing samples with known concentrations of the analyte. innovareacademics.inelementlabsolutions.com Validation studies for spectrophotometric methods have shown satisfactory accuracy and precision, with average recoveries often in the range of 99-101%. researchgate.netresearchgate.nettandfonline.com Limits of detection (LOD) and quantification (LOQ) are also determined to assess the sensitivity of the methods. researchgate.netresearchgate.nettandfonline.com
| Method (Dye) | pH | Extraction Solvent | Wavelength (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|---|
| Bromocresol Green (BCG) | 3.0 | Chloroform | 413 | 2.0–18.0 | 4.1 × 10⁴ |
| Congo Red (CR) | 5.5 | Chloroform | 495 | 2.0–14.0 | 1.1 × 10⁴ |
| Methyl Orange (MO) | 3.5 | Chloroform | 484 | 2.0–16.0 | 3.5 × 10⁴ |
| Bromocresol Green (BCG) | 3.6 | Dichloromethane | 405 | 2.0–12.0 | 3.2 × 10⁴ |
| Bromocresol Purple (BCP) | 3.4 | Dichloromethane | 405 | 2.0–13.0 | 3.7 × 10⁴ |
| Bromophenol Blue (BPB) | 4.0 | Dichloromethane | 405 | 2.0–14.0 | 3.1 × 10⁴ |
Chromatographic Techniques
Chromatographic techniques, including HPLC, UFLC, and HPTLC, are widely used for the analysis of this compound, offering advantages in terms of selectivity and the ability to separate the compound from impurities or other components in complex matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative analysis of this compound in various sample types, including pharmaceutical formulations and biological matrices. researchgate.netscribd.com HPLC methods for this compound typically involve a stationary phase, such as a C18 reversed-phase column, and a mobile phase consisting of a mixture of solvents, often including an organic modifier and an aqueous buffer. benchchem.combsu.edu.eg Detection is commonly performed using a UV detector at a suitable wavelength, such as 220 nm or 254 nm. benchchem.combsu.edu.eg
HPLC methods have been developed and validated for the determination of this compound in combination with other drugs, such as paracetamol, guaifenesin (B1672422), and sodium benzoate, in cough preparations. bsu.edu.eg These methods demonstrate good separation of the components and are validated for parameters like linearity, precision, and accuracy. bsu.edu.eg Stability-indicating HPLC methods are also developed to separate this compound from its degradation products, ensuring accurate quantification even in aged samples. benchchem.com These methods often involve forced degradation studies to assess the method's specificity. benchchem.com
| Application | Stationary Phase | Mobile Phase | Detection Wavelength (nm) |
|---|---|---|---|
| Quantitative Analysis | C18 | Methanol-acetonitrile-KH₂PO₄ buffer (pH 2.9) | 220 |
| Quantitative Analysis | C18 | Acetonitrile:0.1% trifluoroacetic acid (70:30) | 254 |
| Enantiomeric Separation | Chiralpak IC | n-hexane: Iso-propyl Alcohol (IPA): Diethylamine (DEA) | 227 |
Ultra-Fast Liquid Chromatography (UFLC) for Enantiomeric Separation in Biological Matrices
This compound is a chiral compound, and its enantiomers may exhibit different pharmacological activities or pharmacokinetic profiles. nih.govmdpi.com Ultra-Fast Liquid Chromatography (UFLC) has been employed for the enantiomeric separation of this compound, particularly in biological matrices like plasma. nih.gov
A validated UFLC method for the enantiomeric separation of this compound in rabbit plasma utilized an amylose (B160209) chiral column. nih.gov Metronidazole was used as an internal standard. nih.gov The method successfully separated the (R)- and (S)-enantiomers of this compound. nih.gov Validation of this UFLC method in rabbit plasma followed regulations and included assessment of precision and accuracy. nih.gov The within-run and between-run precision (% RSD) were found to be low, and the accuracy (%) was within acceptable ranges for both enantiomers. nih.gov This type of method is crucial for stereoselective pharmacokinetic studies to understand how each enantiomer is absorbed, distributed, metabolized, and excreted in the body. nih.gov
| Analyte | Retention Time (min) |
|---|---|
| (R)-Oxomemazine | 9.511 |
| (S)-Oxomemazine | 10.712 |
| Internal Standard | 6.503 |
High-Performance Thin-Layer Chromatography (HPTLC) in Green Analytical Chemistry
High-Performance Thin-Layer Chromatography (HPTLC) offers a more environmentally friendly alternative to some traditional chromatographic methods, aligning with the principles of green analytical chemistry. researchgate.netnih.govresearchgate.net HPTLC methods aim to minimize the use of toxic solvents and reduce waste generation. researchgate.netnih.govresearchgate.net
An eco-friendly HPTLC method has been developed for the quantitative determination of this compound in combination with other drugs and their impurities in cough preparations. researchgate.netnih.gov This method involved chromatographic separation on HPTLC silica (B1680970) gel plates using a mobile phase composed of ethyl acetate, methanol, and ammonium (B1175870) chloride buffer. researchgate.netnih.gov Detection was performed by scanning the plates at a specific wavelength, such as 225 nm. nih.gov
This HPTLC method was validated and demonstrated linearity over a specific concentration range for this compound. nih.gov The method was successfully applied to the analysis of pharmaceutical formulations like syrups and suppositories. nih.gov Compared to conventional methods, this HPTLC approach is considered greener due to reduced solvent consumption and analysis time. nih.govscienceopen.com The greenness profile and Eco-Scale score can be used to assess the environmental impact of such methods. researchgate.net
| Compound | Linear Range (µg/band) |
|---|---|
| This compound (OX) | 0.25–4.00 |
| Paracetamol (PAR) | 0.25–3.50 |
| Guaifenesin (GUF) | 0.50–8.00 |
| Sodium Benzoate (SB) | 0.20–8.00 |
| 4-Aminophenol (4-AP) | 0.05–4.00 |
| Guaiacol (GUC) | 0.25–4.00 |
Capillary Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Human Plasma Determination
The determination of this compound in biological samples, such as human plasma, often requires highly sensitive and selective analytical methods. A method based on on-line solid-phase extraction capillary liquid chromatography coupled with electrospray ionization-mass spectrometry (SPE-capLC-ESI-MS) has been developed for the quantification of this compound in human plasma. researchgate.netresearchgate.net. This technique utilizes a small plasma volume (0.5 mL) spiked with an internal standard (metronidazole). researchgate.netresearchgate.net. Sample preparation involves mixing plasma with ammonium formate (B1220265) buffer and methyl orange, which acts as an ion pair reagent to enhance extraction efficiency during chloroform liquid-liquid extraction. researchgate.netresearchgate.net. The use of methyl orange reportedly doubled the extraction efficiency compared to methods without it. researchgate.netresearchgate.net.
The SPE-capLC-ESI-MS method for this compound in human plasma was validated over a concentration range of 3 to 30 ng/mL, demonstrating a correlation coefficient (r²) of 0.99. researchgate.netresearchgate.net. Precision, assessed through within-assay and between-assay variability, ranged from 6.7% to 12% and 6.8% to 7.4%, respectively. researchgate.netresearchgate.net. This method has been successfully applied to determine this compound concentrations in plasma samples from healthy individuals. researchgate.netresearchgate.net. For instance, a concentration of 2.0 ng/mL was detected in the plasma of a healthy female 20 hours after ingesting a cough syrup containing this compound. researchgate.netresearchgate.net.
Electrochemical Methods
Electrochemical techniques offer valuable approaches for the quantification and mechanistic investigation of electroactive compounds like this compound.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for this compound Quantification
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) have been employed for the quantitative determination of this compound. These pulsed voltammetric techniques are known for their sensitivity and ability to minimize capacitive current, thereby enhancing the faradaic signal. biologic.netmaciassensors.comzensorrd.com. Studies have shown that this compound undergoes an irreversible anodic oxidation at a glassy carbon electrode (GCE) in alkaline conditions. benchchem.comijsr.net.
The anodic oxidation peak observed at approximately 0.898 V (vs. Ag/AgCl) in a 0.04 M Britton-Robinson buffer at pH 8.0 serves as the basis for voltammetric determination. benchchem.comijsr.net. Both DPV and SWV techniques have demonstrated linear ranges for this compound quantification. For DPV, a linear range of 1.25–10 µM with a correlation coefficient (r²) of 0.9903 was reported. benchchem.comijsr.net. SWV showed a linear range of 0.37–4.5 µM with a correlation coefficient (r²) of 0.9924. benchchem.comijsr.net. These findings indicate the suitability of DPV and SWV as accurate voltammetric methods for determining this compound, including in pharmaceutical formulations. benchchem.comijsr.net.
Investigation of Electrochemical Oxidation Mechanisms
The electrochemical behavior of this compound at a glassy carbon electrode involves an irreversible anodic oxidation process. benchchem.comijsr.net. Cyclic voltammetric studies have indicated that this oxidation occurs through a single one-electron transfer step. benchchem.comijsr.net. The process is fundamentally controlled by adsorption of this compound onto the electrode surface. benchchem.comijsr.net. The irreversibility of the oxidation is supported by the absence of a cathodic reduction wave. benchchem.comijsr.net. The positive shift in peak potential with increasing scan rate further confirms the irreversible nature of the oxidation process. ijsr.net. The electrochemical oxidation mechanism provides insights into the redox properties of this compound, which can be relevant to understanding its potential metabolic fate or activity. ijsr.net.
Thermal Analysis and Chemical Stability Studies
Thermal analysis techniques, particularly thermogravimetry, are crucial for evaluating the thermal stability and decomposition kinetics of pharmaceutical compounds like this compound.
Thermogravimetry for Decomposition Kinetics
Thermogravimetry (TG) has been utilized to investigate the thermal decomposition of this compound. researchgate.netorientjchem.orgresearchgate.netresearchgate.net. Studies have revealed that this compound undergoes thermal degradation in three distinct stages under non-isothermal conditions in a nitrogen atmosphere. orientjchem.orgresearchgate.net. The TG/DTG and DTA curves illustrate these decomposition events. orientjchem.org.
The first decomposition stage occurs in the temperature range of 190-290 °C and is associated with a mass loss of 36.54%. orientjchem.org. This stage is proposed to involve the liberation of a fragment corresponding to -C₆H₁₃NCl. orientjchem.org. The second decomposition stage takes place between 290 and 355 °C, with a mass loss of 46.34%, attributed to the loss of a -C₁₂H₁₃NCl fragment. orientjchem.org. The third stage involves a mass loss of 17.31% and is linked to the release of -SO₂ and complete decomposition. orientjchem.org. The thermal stability of this compound is a critical factor influencing its storage conditions, quality control, and shelf life. researchgate.netorientjchem.orgresearchgate.net.
Application of Isoconversional Protocols (Arrhenius, Coats-Redfern, Horowitz-Metzger, Flynn-Wall-Ozawa Equations)
To understand the kinetics of this compound's thermal decomposition, isoconversional methods have been applied to thermogravimetric data. researchgate.netorientjchem.orgresearchgate.netresearchgate.net. These methods allow for the determination of kinetic parameters, such as activation energy, without assuming a specific reaction model. researchgate.net. The Arrhenius, Coats-Redfern (CR), Horowitz-Metzger (HM), and Flynn-Wall-Ozawa (F-W-O) equations are commonly used isoconversional protocols for analyzing the kinetics of solid-state decomposition. researchgate.netorientjchem.orgresearchgate.netresearchgate.net.
Kinetic analysis, particularly of the first decomposition stage, has been performed using these isoconversional approaches. orientjchem.orgresearchgate.net. The activation energy (E) values obtained from these methods show good agreement, typically ranging from 128.78 to 133.85 kJ/mol. orientjchem.org. The consistency in activation energy values across different isoconversional methods supports the validity of the kinetic analysis. orientjchem.orgresearchgate.net. In addition to activation energy, other kinetic parameters such as activation entropy (S), activation enthalpy (H), and Gibbs free energy (G*) have been determined. researchgate.net. The negative value of activation entropy suggests a well-ordered activated complex in the transition state. orientjchem.org. The positive values for activation enthalpy and Gibbs free energy indicate that the decomposition is an endothermic process. orientjchem.org. The application of these isoconversional protocols provides a comprehensive understanding of the thermal degradation kinetics of this compound. orientjchem.orgresearchgate.net.
Table 1: Summary of Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Fragment Loss |
| 1 | 190-290 | 36.54 | -C₆H₁₃NCl |
| 2 | 290-355 | 46.34 | -C₁₂H₁₃NCl |
| 3 | >355 | 17.31 | -SO₂, Complete decomp. |
Table 2: Activation Energy (E) Values for the First Decomposition Stage of this compound from Isoconversional Methods
| Isoconversional Method | Activation Energy (kJ/mol) |
| Arrhenius | 128.78 – 133.85 (Range) |
| Coats-Redfern | Included in range |
| Horowitz-Metzger | Included in range |
| Flynn-Wall-Ozawa | Included in range |
Note: Specific values for each method within the range were not consistently provided across all sources, but the range represents the agreement between these methods.
Implications for Research Sample Storage and Quality Control
The thermal stability of this compound is a critical factor with significant implications for its storage, quality control, and shelf life in research settings. orientjchem.orgresearchgate.net Understanding the thermal behavior of drug compounds through techniques like thermal analysis is essential for determining their stability at different temperatures and their degradation rates. orientjchem.orgresearchgate.net
Thermogravimetric analysis (TG), Differential Thermal Analysis (DTA), and differential thermogravimetry (DTG) have been utilized to characterize this compound hydrochloride and investigate its thermal decomposition. orientjchem.org Studies have shown that this compound undergoes three distinct degradation processes during non-isothermal decomposition. orientjchem.orgresearchgate.net Kinetic analysis, employing equations such as Arrhenius, Coats-Redfern (CR), Horowitz-Metzger (HM), and Flynn-Wall-Ozawa (F-W-O), has been performed to study the kinetics of the first decomposition stage. orientjchem.orgresearchgate.net These kinetic studies are crucial for determining the kinetic model of thermal breakdown and calculating parameters like activation energy. orientjchem.orgresearchgate.net
The thermal decomposition has been indicated to be a heat-induced process, with positive enthalpy (H) and Gibbs free energy (G) values. orientjchem.org The agreement in thermodynamic functions derived by integral approaches supports the precision of these techniques. orientjchem.org The narrow range of activation energy values (128.78–133.85 kJ/mol) across different approaches further indicates the validity of the methods used. orientjchem.org
For pharmaceutical processes involving this compound, knowledge of its thermal behavior is vital for estimating shelf life and establishing optimal storage conditions. orientjchem.org Assessing thermal stability can be done through basic thermal analysis (mass vs. temperature profile) or more in-depth kinetic analysis. orientjchem.org Understanding the physicochemical characteristics and thermodynamic behavior under heat stress is a key aspect of kinetic analysis. orientjchem.org
In the context of biological samples, proper storage is crucial for maintaining sample integrity and ensuring reliable analytical results. For instance, blood samples should be refrigerated at 2-8°C as soon as possible. unodc.org If analysis cannot be performed within 24 hours, freezing the sample, ideally after separating plasma, is advisable. unodc.org Storing sample residues in a freezer at -18°C is recommended for potential future analyses. unodc.org Urine samples, when collected, should be stored at 2-8°C, and if analysis within 24 hours is not possible, freezing at -18°C is recommended. unodc.org Unused urine samples should be stored frozen for at least 12 months. unodc.org
Quality control in pharmaceutical analysis, including for compounds like this compound, involves analyzing starting materials, intermediates, and finished products. rjpbcs.com Good Manufacturing Practice (GMP) labs play a vital role in this by ensuring product safety, efficacy, and regulatory compliance through rigorous testing and validation. vitas.no This includes assay and purity testing, stability analysis, and release testing. vitas.no
Bioanalytical Method Development and Validation for Biological Samples (e.g., Plasma, Urine)
Bioanalytical method development and validation are essential processes for accurately measuring analyte concentrations in biological matrices such as blood, serum, plasma, and urine. fda.goveuropa.eubebac.at These methods must be validated to ensure they are suitable for their intended purpose in nonclinical and clinical studies. europa.eu
Various analytical techniques are employed for the determination of this compound in biological samples. Spectrophotometric methods have been developed for this compound hydrochloride in bulk and pharmaceutical formulations, based on the formation of ion-pair complexes. researchgate.net These methods involve the reaction of the drug with dyes like bromocresol green (BCG), congo red (CR), and methyl orange (MO) in buffer solutions, followed by extraction and measurement of absorbance at specific wavelengths. researchgate.net
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are widely used for the analysis of this compound and other drugs in biological samples due to their sensitivity and selectivity. orientjchem.orgrjpbcs.comresearchgate.nettandfonline.comresearchgate.netnih.govveedalifesciences.comresearchgate.netmdpi.com GC-MS is also considered a gold standard for identification in toxicological analysis of biological samples. researchgate.netmdpi.com
A method based on online solid-phase extraction (SPE) coupled with capillary LC-ESI-MS has been developed for the determination of this compound in human plasma. researchgate.net This method was validated over a specific concentration range, demonstrating acceptable correlation coefficients and precision (within-assay and between-assay). researchgate.net For example, a method was validated in the range of 3 to 30 ng/mL this compound, yielding a correlation coefficient of 0.99 (r2), with within-assay and between-assay precisions between 6.7-12% and 6.8-7.4%, respectively. researchgate.net This method was successfully applied to determine this compound concentration in a plasma sample. researchgate.net
Potentiometric sensors have also been developed and evaluated for the determination of this compound in biological samples like urine. researchgate.netresearchgate.netcolab.ws These sensors have shown promising analytical performance, including low detection limits, high sensitivity, and selectivity. researchgate.net
Developing highly selective methods, including appropriate sample preparation techniques like solid-phase extraction or liquid-liquid extraction, and optimized chromatographic separation strategies, is crucial to mitigate matrix effects often encountered in biological samples due to the presence of endogenous compounds. bebac.atnih.govlabmanager.comscholars.directnih.gov
Validation of bioanalytical methods typically involves assessing parameters such as selectivity, linearity, precision (intra-day and inter-day), accuracy, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effects, and ruggedness. nih.govlabmanager.comscholars.direct These validation parameters ensure the reliability and suitability of the method for quantifying the analyte in the biological matrix. europa.eulabmanager.com
For instance, in the validation of a GC-MS method for other compounds in plasma and urine, extraction efficiency, intra-day precision, and limits of detection and quantification were assessed. scholars.direct Satisfactory recovery results were obtained for spiked plasma and urine samples. scholars.direct
The selection of the appropriate biological matrix (whole blood, plasma, serum, urine, etc.) depends on the specific research objective and the pharmacokinetic properties of the analyte. bebac.atresearchgate.net Plasma is often preferred over whole blood for certain analyses as it can be cooled immediately after collection until centrifugation. bebac.at The choice of anticoagulant is also important to avoid interference with the analytical method. bebac.at
Bioanalytical method validation guidelines, such as those provided by the FDA and ICH, outline the recommendations for developing and validating these methods to ensure the acceptability of assay performance and the reliability of analytical results. fda.goveuropa.eu
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4621 |
Interactive Data Table: Example Analytical Method Performance for this compound in Plasma
| Method Type | Matrix | Validation Range (ng/mL) | Correlation Coefficient (r²) | Within-Assay Precision (%) | Between-Assay Precision (%) |
| SPE-capLC-ESI-MS | Human Plasma | 3 - 30 | 0.99 | 6.7 - 12 | 6.8 - 7.4 |
Interactive Data Table: Example Thermal Decomposition Parameters
| Decomposition Stage | Activation Energy Range (kJ/mol) |
| First | 128.78 - 133.85 |
Note: The interactive data tables are representations based on the text and would require specific implementation in a dynamic environment to be truly interactive.
Medicinal Chemistry and Drug Discovery Perspectives of Oxomemazine
Structure-Activity Relationship (SAR) Studies of Oxomemazine (B1678065) and its Analogs
Structure-Activity Relationship (SAR) studies aim to identify the relationship between the chemical structure of a molecule and its biological activity. For phenothiazine (B1677639) derivatives like this compound, SAR investigations have explored modifications to the core structure, the sulfone group, and the side chain to understand their impact on pharmacological profiles. researchgate.netslideshare.net
Impact of the Sulfone Group (e.g., 5,5-Dioxide) on Pharmacological Profile
This compound uniquely features a sulfone group at the 5,5-position of the phenothiazine core, distinguishing it from many other phenothiazine antihistamines like promethazine, which lacks this group. benchchem.com Sulfone groups are present in various biologically active molecules and contribute to their properties. innovareacademics.intaylorandfrancis.com The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms. wikipedia.org While the search results confirm the presence of the 5,5-dioxide group in this compound benchchem.combenchchem.com and generally discuss the biological activities of sulfones innovareacademics.intaylorandfrancis.comchemrxiv.org, the specific impact of this sulfone group on this compound's unique pharmacological profile (e.g., its antitussive activity in addition to antihistamine effects) is not explicitly detailed in the provided snippets. However, the sulfone group can influence properties like polarity and electronic distribution, which can affect receptor binding and pharmacokinetic behavior.
Role of Side Chain Substitutions (e.g., Trimethylpropanamine)
The side chain attached to the nitrogen atom at position 10 of the phenothiazine core is crucial for the activity of phenothiazine derivatives. slideshare.net In this compound, this side chain is a trimethylpropanamine moiety. benchchem.combenchchem.com For phenothiazines acting as neuroleptics, a three-carbon chain between the 10-position and the amino nitrogen is considered important for activity, and the terminal amino group is typically tertiary. slideshare.netyoutube.com Modifications to the length of the alkyl chain can decrease activity. youtube.com The nature and substitution pattern of the terminal amine also play a significant role in the SAR of phenothiazines. slideshare.net The trimethylpropanamine side chain in this compound contributes to its interaction with histamine (B1213489) H₁ receptors and potentially muscarinic M₁ receptors. benchchem.com
Contribution of the Morpholine (B109124) Moiety to Biological Activity
The provided chemical structure and description of this compound indicate a trimethylpropanamine side chain, not a morpholine moiety. benchchem.combenchchem.com Morpholine is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. taylorandfrancis.com While morpholine is a common pharmacophore found in many drugs and can enhance potency and modulate pharmacokinetic properties mdpi.comnih.gov, it is not a structural component of this compound itself. Therefore, its contribution to this compound's biological activity is not applicable based on the provided information.
Synthesis and Derivatization Strategies for Novel this compound Analogs
The synthesis of this compound involves the construction of the phenothiazine core, the introduction of the functional side chain, and the oxidation to form the sulfone group. benchchem.combenchchem.com The phenothiazine nucleus can be formed by the cyclization of diphenylamine (B1679370) with sulfur. benchchem.combenchchem.com The side chain is typically introduced through a substitution reaction on the phenothiazine core. benchchem.com The oxidation of the sulfur atom to the sulfone (5,5-dioxide) is a specific step in the synthesis of this compound. benchchem.com
Derivatization strategies for creating novel analogs of phenothiazines involve modifications to the core, the side chain, and substituents on the aromatic rings. nih.govresearchgate.net These strategies aim to alter the pharmacological properties, improve potency, modify selectivity for different receptors, or enhance pharmacokinetic profiles. Examples of modifications in phenothiazine chemistry include introducing various heterocycles or functional groups to the nitrogen atom or the benzene (B151609) rings. nih.gov Derivatization procedures can also be employed for analytical purposes, such as improving detection sensitivity or selectivity. nih.govunodc.org While specific derivatization strategies for novel this compound analogs are not extensively detailed in the search results, the general approaches used for phenothiazines, involving structural modifications and functional group introductions, would be applicable.
Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions
Computational chemistry and molecular modeling play increasingly important roles in modern drug discovery, including the study of ligand-receptor interactions. bioscipublisher.comacs.org Techniques such as molecular docking and molecular dynamics simulations are used to predict binding affinities, understand binding modes, and analyze the interactions between small molecules like this compound and their biological targets, such as histamine H₁ receptors or muscarinic receptors. benchchem.comacs.orgresearchgate.netmdpi.comnih.govnih.govekb.eg
Molecular docking algorithms can simulate the binding of a ligand to a receptor's binding pocket, providing insights into the probable binding pose and interaction energies. acs.orgmdpi.comnih.gov Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the dynamic nature of their interactions over time. mdpi.comnih.govnih.gov These computational methods can help rationalize observed SAR, guide the design of new analogs with improved binding characteristics, and predict the potential activity of untested compounds. bioscipublisher.comekb.eg Studies have utilized molecular modeling to explore the binding mechanisms of various ligands to different receptors. researchgate.netmdpi.comnih.gov While specific published computational studies focused solely on the detailed ligand-receptor interactions of this compound with its primary targets were not prominently found within the provided snippets, the general applicability of these computational approaches to understanding the binding of phenothiazine antihistamines and anticholinergics is well-established in medicinal chemistry. researchgate.net
Future Research Directions for Oxomemazine
Elucidation of Underexplored Molecular Mechanisms and Off-Target Effects
While Oxomemazine (B1678065) is known to primarily target H1 histamine (B1213489) receptors, its full spectrum of molecular interactions and potential off-target effects warrants further investigation patsnap.compatsnap.com. Research indicates it also possesses anticholinergic and antiserotoninergic properties, contributing to its sedative effects patsnap.combenchchem.com. It also shows selective antagonism for muscarinic M1 receptors wikipedia.orgmedchemexpress.com. Future studies should aim to comprehensively map all receptors and pathways this compound interacts with, utilizing advanced molecular biology and biochemical techniques uzh.ch. Understanding these interactions at a detailed level is crucial for predicting potential side effects and identifying new therapeutic targets or applications. The amphiphilic nature of this compound also suggests potential for enhanced interaction with biological membranes, which could be explored in the context of drug delivery systems solubilityofthings.com.
Development of Advanced Preclinical Models for Specific Disease Pathophysiologies
Current preclinical research on this compound, particularly regarding its pharmacokinetics, has been limited, with some studies conducted in animal models like rabbits benchchem.comresearchgate.net. To better predict human response and efficacy, future research needs to focus on developing and utilizing more advanced preclinical models that accurately mimic specific disease pathophysiologies where this compound could be beneficial nih.govcarcinotech.com. This could include sophisticated in vitro systems, organ-on-a-chip technology, or animal models that more closely replicate human conditions, moving beyond traditional models that may not fully capture the complexity of diseases like respiratory infections or allergic responses nih.gov. Such models would be invaluable for assessing efficacy, safety, and pharmacokinetic profiles before advancing to human trials.
Design and Execution of Robust, Placebo-Controlled, Double-Blind Clinical Trials
A significant gap in the current evidence base for this compound, particularly concerning its antitussive efficacy, is the lack of robust, placebo-controlled, double-blind clinical trials researchgate.netnih.govbmj.comresearchgate.net. While some studies exist, they often lack control groups, are single-blind, or have methodological limitations benchchem.comnih.govbmj.com. Future research must prioritize the design and execution of high-quality randomized controlled trials (RCTs) to definitively evaluate the efficacy and safety of this compound for its current indications and any potential new ones researchgate.netnih.govnih.gov. These trials should adhere to rigorous standards, including appropriate sample sizes, clear endpoints, and comprehensive data collection, to provide reliable evidence for its clinical utility researchgate.net. The absence of high-quality studies has been highlighted in systematic reviews, underscoring the critical need for this type of research researchgate.netnih.gov.
Advanced Pharmacokinetic and Pharmacodynamic Modeling in Diverse Populations
Limited pharmacokinetic data is available for this compound medtigo.com. Future research should focus on conducting advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies in diverse populations, including different age groups, ethnicities, and individuals with comorbidities epha.health. This is crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated in varied physiological states and how these processes relate to its effects medtigo.comepha.health. Utilizing advanced modeling techniques can help optimize dosing regimens for different patient profiles, ensuring maximum efficacy and minimizing potential risks. Studies on the stereoselective pharmacokinetics of this compound enantiomers, which have shown separation in preclinical analysis, could also provide valuable insights researchgate.netresearchgate.net.
Exploration of Novel Therapeutic Applications beyond Current Indications
While primarily used for allergies and cough, the molecular properties of this compound suggest potential applications beyond its current indications patsnap.combenchchem.com. Its classification as a phenothiazine (B1677639) derivative, a class known for diverse pharmacological activities including potential antiviral and antifungal effects, warrants exploration of novel therapeutic uses patsnap.comsolubilityofthings.com. Research could investigate its potential in other conditions where histamine pathways, anticholinergic effects, or its sedative properties might be therapeutically relevant patsnap.com. The amphiphilic nature of the compound could also open doors for its use in novel drug delivery systems solubilityofthings.com.
Identification and Validation of Pharmacogenomic Biomarkers for Personalized Clinical Application
The field of pharmacogenomics, which studies how genetic variations influence drug response, holds significant promise for optimizing drug therapy mdpi.comfrontiersin.orgnih.govplos.org. Future research on this compound should aim to identify and validate pharmacogenomic biomarkers that can predict individual responses to the drug, including efficacy and the likelihood of experiencing side effects frontiersin.orgfda.gov. Understanding how genetic variations influence this compound's metabolism, target interactions, or transport could pave the way for personalized dosing or patient selection, enhancing treatment outcomes and minimizing adverse reactions mdpi.comnih.gov. This aligns with the broader trend in medicine towards tailoring treatments based on an individual's genetic profile nih.gov.
Q & A
Basic Research: What analytical methods are commonly employed for quantifying oxomemazine in pharmaceutical formulations?
Answer:
this compound is quantified using ion-pair spectrophotometry, potentiometry, and chromatographic techniques. Spectrophotometric methods involve forming ion-pair complexes with dyes like bromocresol green (BCG) or methyl orange (MO) in buffered solutions, followed by chloroform extraction and measurement at specific wavelengths (e.g., 413 nm for BCG). These methods achieve linearity in the range of 2.0–18.0 µg/mL with molar absorptivities up to 4.1×10⁴ L mol⁻¹ cm⁻¹ . Potentiometric methods utilize PVC electrodes modified with ion-pair agents (e.g., sodium tetraphenylborate), offering a detection range of 1×10⁻⁶–0.001 M and Nernstian slopes of ~57 mV/decade . These approaches are validated for precision (RSD <12%) and accuracy against HPLC .
Advanced Research: How do kinetic models (e.g., Flynn-Wall-Ozawa) elucidate this compound’s thermal decomposition mechanisms?
Answer:
Non-isothermal thermogravimetric analysis (TGA) at heating rates of 5–20°C/min reveals three decomposition stages for this compound. The first stage (activation energy Eₐ ~150–200 kJ/mol) is analyzed using isoconversional methods like Flynn-Wall-Ozawa (F-W-O) and Coats-Redfern (CR). These models calculate kinetic parameters without assuming a reaction mechanism, with F-W-O providing Eₐ values via the slope of ln(β) vs. 1/T plots. Results show negative entropy (ΔS < 0), indicating an ordered transition state during decomposition . Comparative studies using Horowitz-Metzger (HM) and Berthelot–Hood models validate consistency in Eₐ, critical for predicting shelf-life under varying storage conditions .
Basic Research: What receptor targets and binding affinities define this compound’s pharmacological profile?
Answer:
this compound is a phenothiazine-based antagonist with high selectivity for histamine H₁ and muscarinic M₁ receptors. Its Ki values are 84 nM (M₁) and 1.65 µM (M₂), demonstrating a 20-fold selectivity for M₁ over M₂. This dual activity underpins its antiallergic and antitussive effects, as M₁ antagonism reduces bronchoconstriction and mucus secretion . Receptor profiling is typically conducted via competitive radioligand binding assays using tritiated antagonists (e.g., [³H]pirenzepine for M₁) in transfected cell lines .
Advanced Research: What methodological challenges arise in chiral separation of this compound enantiomers, and how are they addressed?
Answer:
Chiral separation of (±)-oxomemazine requires normal-phase HPLC with amylose tris(5-chloro-2-methylphenylcarbamate) columns. Mobile phases of n-hexane:IPA:diethylamine (60:40:0.1) achieve baseline separation (resolution >1.5) at 227 nm, with retention times of 16.87 and 21.37 min. Validation per ICH guidelines confirms linearity (10–50 µg/mL) and precision (RSD <2%). Docking simulations reveal enantiomer discrimination via differential hydrogen bonding with the chiral stationary phase, where the (R)-enantiomer exhibits stronger interactions with carbamate groups .
Basic Research: How is this compound stability assessed in cough syrup formulations?
Answer:
Stability-indicating HPLC methods separate this compound from degradation products (e.g., 4-aminophenol) and excipients. A C18 column with gradient elution (acetonitrile/phosphate buffer) detects analytes at 254 nm. Forced degradation studies (acid/base hydrolysis, oxidation) validate method specificity, with recovery rates >98% and LODs <1 ng/mL for degradation products . Accelerated stability testing (40°C/75% RH for 6 months) monitors potency loss and impurity formation per ICH Q1A guidelines.
Advanced Research: How do electrochemical sensors enhance simultaneous detection of this compound with paracetamol and guaifenesin?
Answer:
A carbon paste electrode modified with MWCNT, alizarine red S, and chitosan achieves nanomolar detection (LOD: 4.35×10⁻⁷ M) via differential pulse voltammetry (DPV). The sensor exploits this compound’s oxidation peak at +0.65 V (vs. Ag/AgCl), distinct from paracetamol (+0.45 V) and guaifenesin (+0.85 V). Cross-reactivity is minimized by optimizing pH (6.5 PBS) and scan rate (50 mV/s). SEM and EIS confirm enhanced surface area and charge transfer efficiency (Rct < 50 Ω) .
Basic Research: What pharmacokinetic methods quantify this compound in biological matrices like plasma?
Answer:
Capillary LC-ESI-MS with on-line SPE extracts this compound from plasma using methyl orange as an ion-pair agent. Metronidazole serves as the internal standard. The method achieves LODs of 3 ng/mL with a 100 µL injection volume and 5-minute run time. Validation shows intra-/inter-day precision <12% and recovery >90% via chloroform liquid-liquid extraction .
Advanced Research: How do thermodynamic parameters (ΔH, ΔG) inform this compound’s thermal degradation pathways?
Answer:
Kinetic analysis reveals positive enthalpy (ΔH > 0) and Gibbs free energy (ΔG > 0) for decomposition, confirming endothermic, non-spontaneous degradation. Isoconversional master plots identify a diffusion-controlled mechanism (D3 model) for the first stage, where mass loss correlates with lattice breakdown. These parameters guide storage recommendations (e.g., below 25°C in inert atmospheres) to minimize solid-state reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
